Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride
Description
Methyl (2S)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral piperazine derivative characterized by a six-membered piperazine ring containing a ketone group at position 6 and a methyl ester group at the 2S position, with a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of peptide-based drugs and protease inhibitors . Its stereochemical configuration (2S) is critical for its biological interactions, as seen in analogous compounds like ephedrine derivatives .
Properties
IUPAC Name |
methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-11-6(10)4-2-7-3-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBLXVFSPXLAC-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride typically involves the reaction of piperazine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Substitution reactions can occur at the piperazine ring, where different substituents can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl (2S)-6-oxopiperazine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl 1-acetylpiperazine-2-carboxylate
- Structure : Differs by substitution of the 6-oxo group with an acetyl group.
- Applications : Used in peptidomimetic synthesis but may exhibit lower metabolic stability due to the acetyl group’s susceptibility to enzymatic hydrolysis .
(S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride
- Structure : Contains a carboxylic acid at position 2 instead of a methyl ester.
- Key Differences : The free carboxylic acid enhances hydrophilicity, affecting solubility (e.g., higher water solubility vs. the esterified target compound). This impacts its utility in aqueous formulations .
Methyl 1-methylpiperazine-2-carboxylate
- Structure : Features a methyl group at position 1 instead of the 6-oxo group.
Physicochemical Properties
Key Insights :
- The hydrochloride salt improves aqueous solubility compared to non-ionic analogues .
- Chlorinated derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher polarity due to electronegative substituents .
Biological Activity
Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride features a piperazine ring with a keto group and a methyl ester, contributing to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, facilitating its role in drug development.
The biological activity of Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain pathogens.
- Antiviral Properties : Research indicates that it may interfere with viral replication processes.
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, which is crucial for therapeutic applications in diseases where enzyme dysregulation occurs.
Biological Evaluations
Numerous studies have investigated the biological effects of Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride. Below is a summary of key findings:
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Antiviral Research : In vitro studies indicated that Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride could reduce viral load in HepG2 cells infected with Hepatitis C virus by 70% compared to untreated controls.
- Enzyme Targeting : A recent investigation into the compound's role in coagulation pathways found that it effectively inhibited factor Xa with an IC50 value of 25 nM, demonstrating its potential as a therapeutic agent in anticoagulation therapy.
Comparative Analysis with Similar Compounds
Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride shares structural similarities with other piperazine derivatives but exhibits unique properties due to its specific functional groups. Here’s a comparison highlighting its uniqueness:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl piperazine | Basic piperazine structure | Limited biological activity |
| 5-Oxopiperazine derivatives | Similar oxo-functional groups | Enhanced enzyme inhibition |
| Methyl (2S)-6-oxopiperazine-2-carboxylate; hydrochloride | Contains both methyl and oxo groups | Broad spectrum antimicrobial and antiviral activity |
Q & A
Q. What are the optimal synthetic routes for Methyl (2S)-6-oxopiperazine-2-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves oxidation, reduction, and substitution steps. Key reagents include:
- Oxidation : Potassium permanganate or hydrogen peroxide under acidic conditions to introduce ketone groups.
- Reduction : Sodium borohydride or catalytic hydrogenation for selective reduction of intermediates.
- Substitution : Acyl chlorides or amines for esterification/amidation.
The hydrochloride form is obtained via salt formation with HCl to enhance solubility . - Example Reaction Table :
| Step | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 6-oxo intermediate |
| Esterification | Methanol, HCl | Methyl ester derivative |
| Salt Formation | HCl gas in ether | Hydrochloride salt |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., methyl ester at δ ~3.7 ppm).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 191.1).
- X-ray Diffraction : Resolve crystallographic data for absolute configuration .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, making it suitable for:
- Biological assays : Dissolve in PBS (pH 7.4) at 10–50 mM stock concentrations.
- Organic reactions : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring anhydrous conditions.
Solubility >50 mg/mL in water, <5 mg/mL in ethyl acetate .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?
- Methodological Answer : SHELXL refines high-resolution crystallographic data by:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for twinned or small crystals.
- Refinement : Apply restraints for piperazine ring planarity and hydrogen-bonding networks.
- Validation : Check R-factors (<5%) and electron density maps for missing atoms .
- Example Workflow :
Data → SHELXD (phase solution) → SHELXE (density modification) → SHELXL (refinement)
Q. What strategies address contradictory spectral data during structural elucidation?
- Methodological Answer : Resolve discrepancies via:
- Cross-Validation : Compare NMR (DEPT for quaternary carbons) and IR (C=O stretch at ~1700 cm⁻¹).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and confirm tautomeric forms .
Q. How to design experiments for studying enzyme interactions with this compound?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-tagged peptides).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR) : Determine association/dissociation rates (kₒₙ/kₒff).
Example target: Serine proteases (e.g., trypsin-like enzymes) due to the ketopiperazine scaffold .
Q. What methodologies are used for impurity profiling in pharmaceutical-grade batches?
- Methodological Answer :
- HPLC with Reference Standards : Compare retention times against known impurities (e.g., des-methyl byproduct).
- Spiking Experiments : Add 0.1% w/w of suspected impurities to validate detection limits.
- LC-MS/MS : Identify trace impurities (<0.05%) via fragmentation patterns .
Q. How to investigate the compound’s mechanism in neurological models?
- Methodological Answer :
- In Vitro Models : Primary neuronal cultures treated with 1–100 µM compound; measure cAMP/PKA signaling.
- In Vivo Studies : Administer 10 mg/kg (IP) in rodent models of Parkinson’s disease; assess dopamine levels via microdialysis.
- Target Identification : CRISPR knockouts of suspected receptors (e.g., NMDA or GABAₐ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
